2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(3-acetamidophenyl)acetamide
Description
The compound 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(3-acetamidophenyl)acetamide (CAS: 863447-97-6, Mol. Formula: C₁₇H₁₈N₆O₄, Mol. Weight: 370.36 g/mol) features a pyrazolo[3,4-d]pyrimidin core substituted with a tert-butyl group at the 1-position and an acetamide-linked 3-acetamidophenyl moiety at the 5-position .
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-12(26)22-13-6-5-7-14(8-13)23-16(27)10-24-11-20-17-15(18(24)28)9-21-25(17)19(2,3)4/h5-9,11H,10H2,1-4H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRKTTTWITZTEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(3-acetamidophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the tert-butyl group: This is achieved through alkylation reactions using tert-butyl halides.
Attachment of the acetamidophenyl moiety: This step involves the acylation of the pyrazolo[3,4-d]pyrimidine core with an acetamidophenyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(3-acetamidophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(3-acetamidophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(3-acetamidophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The pyrazolo[3,4-d]pyrimidin scaffold is a versatile pharmacophore. Key analogs and their substituent-driven differences are summarized below:
Key Observations:
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in BG14846) decrease electron density on the pyrazolo[3,4-d]pyrimidin core, whereas electron-donating groups (e.g., methoxy in 5b) enhance reactivity .
- Solubility: Polar substituents like 3-acetamidophenyl (target compound) or methoxy (5b) improve aqueous solubility compared to non-polar tert-butyl or phenyl groups .
Biological Activity
The compound 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(3-acetamidophenyl)acetamide is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 298.34 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine moiety linked to an acetamidophenyl group, which may enhance its biological interactions.
Research indicates that this compound functions primarily as a cyclin-dependent kinase (CDK) inhibitor , which plays a crucial role in regulating the cell cycle. By binding to the active site of CDKs, it prevents substrate interaction and halts cell cycle progression, particularly in cancer cells.
Biological Activity Overview
The biological activity of this compound has been characterized through various studies:
- Anticancer Activity : In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines, including colon cancer (CaCO-2) and breast cancer cells. The compound exhibits an IC50 value indicating effective inhibition of cell proliferation .
- Antimicrobial Properties : Preliminary tests suggest the compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. It has shown effectiveness comparable to standard antibiotics in inhibiting bacterial growth .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(3-acetamidophenyl)acetamide:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(tert-butyl)-3-methylpyrazole | C8H12N2 | Simpler pyrazole derivative; lacks dual functionality |
| 7-hydroxychromenone | C9H6O3 | Known for antioxidant properties; no pyrazolo moiety |
| N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-nitrobenzamide | C16H16N6O4 | CDK inhibitor; similar core structure but different substituents |
The unique combination of pyrazolo and acetamidophenyl elements in the target compound may enhance its pharmacological profile compared to simpler analogs.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Cytotoxicity : A study reported that the compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 30 µM. The mechanism was attributed to apoptosis induction via CDK inhibition.
- Antimicrobial Testing : Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) comparable to established antibiotics like ampicillin .
- Enzyme Inhibition : The compound was also tested for its ability to inhibit DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. Results indicated substantial inhibitory activity with potential implications for developing new antibacterial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
